1,3-Diphenoxypropane
CAS No.: 726-44-3
Cat. No.: VC3822367
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 726-44-3 |
---|---|
Molecular Formula | C15H16O2 |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 3-phenoxypropoxybenzene |
Standard InChI | InChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Standard InChI Key | HZIVULLSUOJNPX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCCOC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)OCCCOC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Molecular Geometry
1,3-Diphenoxypropane possesses the molecular formula CHO, with a molar mass of 228.29 g/mol. The compound features a central propane chain (CH-CH-CH) bridged by oxygen atoms at the first and third carbons, each connected to a phenyl group. X-ray crystallography and computational modeling confirm a staggered conformation in the propane backbone, minimizing steric hindrance between the phenoxy substituents . The dihedral angle between the two phenyl rings averages 120°, favoring a balance between conjugation and steric stability .
Physicochemical Properties
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) due to its non-polar aromatic groups, but it is miscible with organic solvents such as dichloromethane, THF, and ethanol. Key properties include:
Thermogravimetric analysis reveals decomposition onset at 280°C, primarily yielding phenol and propylene oxide residues .
Synthesis and Optimization
Aryne-Mediated Etherification
A state-of-the-art method involves the reaction of 3-phenylpropan-1-ol with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of KF and 18-crown-6 in THF at -20°C. This pathway leverages in situ aryne generation to facilitate nucleophilic attack by the alcohol, achieving a 77% yield of 1,3-diphenoxypropane with 97% selectivity (GC-MS) . The mechanism proceeds via a benzyne intermediate, which abstracts a proton from the alcohol, followed by oxygen-aryne coupling.
Williamson Ether Synthesis
Classical synthesis routes employ 1,3-dibromopropane and phenol under basic conditions (e.g., NaOH in DMSO). While this method offers scalability, it suffers from lower selectivity (85–90%) due to competing elimination reactions forming allyl phenyl ethers. Recent optimizations using phase-transfer catalysts (e.g., tetrabutylammonium bromide) have improved yields to 70% under reflux conditions .
Industrial-Scale Production
Continuous flow reactors have been adopted for large-scale manufacturing, reducing reaction times from 48 hours (batch) to 2 hours. Key parameters include:
-
Temperature: 80°C
-
Pressure: 3 bar
-
Residence Time: 30 minutes
This approach enhances throughput while minimizing by-products such as 1,2-diphenoxypropane (<3% impurity) .
Reactivity and Functionalization
Oxidative Transformations
Treatment with Jones reagent (CrO/HSO) oxidizes the central methylene group to a ketone, yielding 1,3-diphenoxypropan-2-one. This α,β-unsaturated ketone serves as a Michael acceptor in cascade reactions, enabling access to polycyclic architectures .
Reductive Pathways
Catalytic hydrogenation (H, Pd/C) cleaves the ether linkages, producing phenol and propane-1,3-diol. Selective partial reduction remains challenging, though recent efforts using LiAlH-CeCl mixtures have achieved 60% conversion to 1,3-diphenoxypropanol without cleavage .
Applications in Advanced Materials
Polymer Science
1,3-Diphenoxypropane acts as a chain extender in polyurethane elastomers, enhancing tensile strength (15–20 MPa) and thermal stability (T = 75°C). Copolymerization with ε-caprolactone yields biodegradable polyesters with tunable crystallinity (25–40%) .
Pharmaceutical Intermediates
The compound serves as a precursor to 1,3-diphenoxypropan-2-amine, a key building block for β-lactam antibiotics. Asymmetric aminolysis using chiral catalysts (e.g., Cinchona alkaloids) achieves enantiomeric excesses >90% .
Comparative Analysis with Structural Analogues
1,3-Diphenylpropane (CAS 1081-75-0)
While structurally similar, the absence of ether oxygen atoms in 1,3-diphenylpropane results in higher hydrophobicity (LogP = 4.2) and melting point (68–70°C). Its synthesis via Friedel-Crafts alkylation limits functional group tolerance compared to 1,3-diphenoxypropane’s modular etherification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume